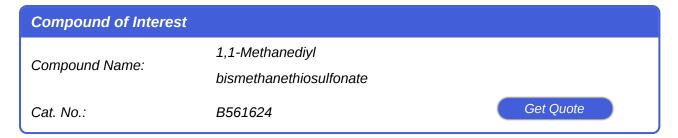


Application Notes and Protocols for Studying Mts1 (S100A4) Protein-Protein Interactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to studying the protein-protein interactions of Mts1, also known as S100A4. It is important to distinguish Mts1 from the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay, which is a colorimetric method for assessing cell viability. Mts1 (metastasin 1) is a member of the S100 family of small, EF-hand calcium-binding proteins.[1][2] Elevated expression of Mts1 is correlated with increased tumor metastasis and poor prognosis in several types of cancer.[2][3] Its role in promoting metastasis is linked to its ability to interact with various intracellular target proteins, thereby modulating cellular processes such as motility and invasion.[2][4]

Mts1 exists as a homodimer, and upon binding to calcium ions, it undergoes a conformational change that exposes a hydrophobic pocket, enabling it to interact with its target proteins.[1][2] Understanding the intricacies of these interactions is crucial for elucidating the mechanisms of metastasis and for the development of novel therapeutic interventions.

This document outlines detailed protocols for studying Mts1 protein-protein interactions using Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET), and provides an overview of its key interaction partners and their significance.

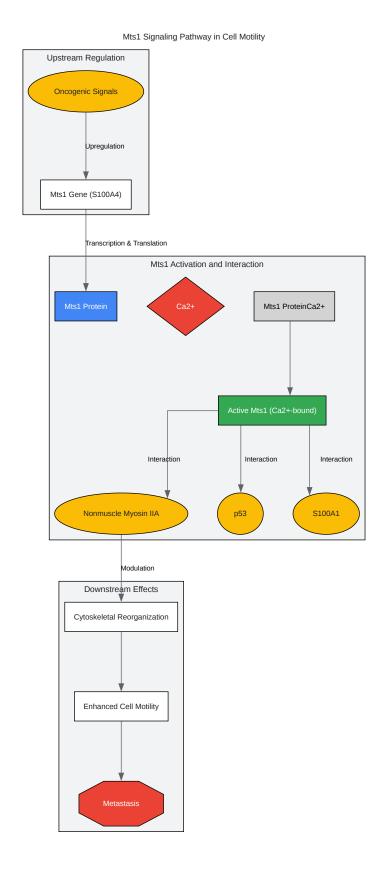


Key Mts1 Interaction Partners and Signaling Context

Mts1 is a key regulator of cell motility and cytoskeletal dynamics through its interaction with several proteins. A primary and well-studied interaction is with the heavy chain of nonmuscle myosin IIA (NMIIA).[2][4] This interaction is calcium-dependent and leads to the destabilization of myosin filaments, which is thought to enhance cell motility.[5][6] Mts1 also interacts with other proteins, including the tumor suppressor p53, S100A1, and septins, suggesting its involvement in a broader range of cellular processes.[1][7][8]

The signaling pathway involving Mts1 is central to the metastatic cascade. Increased expression of Mts1, often downstream of oncogenic signaling pathways, leads to enhanced cell motility and invasion, which are critical steps in metastasis.





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Figure 1: Mts1 Signaling Pathway



Quantitative Data on Mts1 Interactions

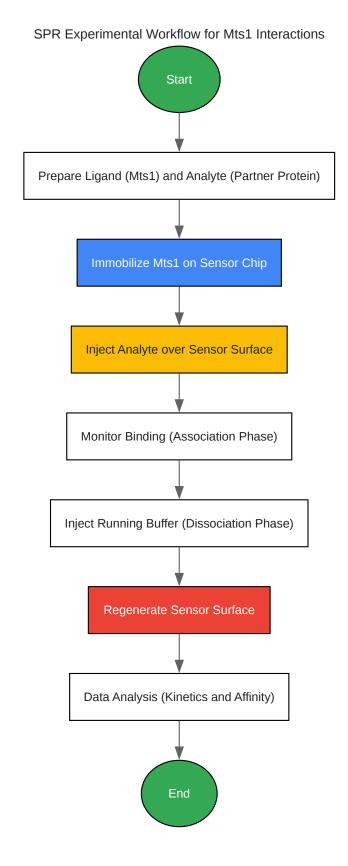
The following table summarizes key quantitative data for the interaction of Mts1 with some of its binding partners.

Interacting Partner	Method	Affinity (Kd)	Stoichiomet ry (Mts1:Partn er)	Conditions	Reference
Nonmuscle Myosin IIA	Cosedimentat ion Analysis	~12.7 µM (calculated from 7.9 x 10(4) M-1)	~3:1 (Mts1:Myosin Heavy Chain)	In the presence of Ca2+	[5]
Nonmuscle Myosin IIA (CK2 phosphorylat ed)	Not specified	~82.6 µM (6.5-fold decrease in affinity)	Not specified	In the presence of Ca2+	[6]
S100A1	Fluorescence Spectroscopy	Not explicitly stated, but interaction confirmed	Heterodimer formation	In vitro	[1][9]
p53 (C- terminal domain)	In vitro and in vivo assays	Not quantified	Not specified	Calcium- dependent	[8]

Experimental Protocols Surface Plasmon Resonance (SPR) for Mts1 Interaction Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of protein-protein interactions.





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Figure 2: SPR Experimental Workflow



Materials:

- Purified recombinant Mts1 (ligand)
- Purified recombinant partner protein (analyte)
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip for amine coupling)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA,
 0.05% v/v Surfactant P20, supplemented with 1 mM CaCl2)
- Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Protocol:

- Ligand and Analyte Preparation:
 - Ensure proteins are of high purity (>95%) and in a suitable buffer.
 - Determine the accurate concentration of both ligand and analyte.
 - Dialyze Mts1 into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH
 5.0).
- Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the sensor surface by injecting a mixture of EDC and NHS.
 - Inject the Mts1 solution over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
- Analyte Binding Analysis:

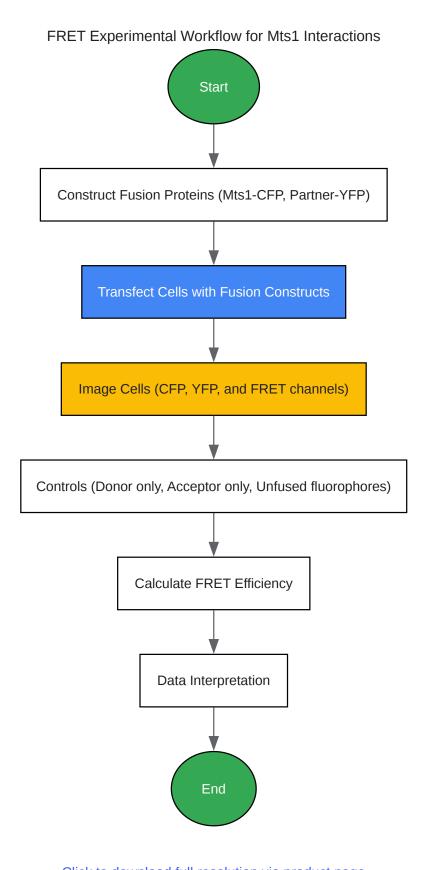


- Prepare a series of dilutions of the analyte (partner protein) in the running buffer.
- Inject the different concentrations of the analyte over the immobilized Mts1 surface at a constant flow rate.
- Monitor the association of the analyte in real-time.
- After the association phase, switch to injecting running buffer to monitor the dissociation of the analyte.
- Surface Regeneration:
 - Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
 - Ensure the regeneration step does not denature the immobilized Mts1.
- Data Analysis:
 - Subtract the reference cell signal from the experimental cell signal to correct for bulk refractive index changes.
 - Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) for Mts1 Interaction in Live Cells

FRET is a technique that can detect the proximity of two fluorophore-labeled molecules, making it ideal for studying protein-protein interactions in living cells.[11][12]





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Figure 3: FRET Experimental Workflow



Materials:

- Expression vectors for fluorescent proteins (e.g., pECFP, pEYFP)
- cDNA for Mts1 and the partner protein
- Mammalian cell line (e.g., HeLa, MDA-MB-231)
- Cell culture reagents
- Transfection reagent
- Confocal microscope equipped for FRET imaging

Protocol:

- Construct Fusion Proteins:
 - Clone the coding sequences of Mts1 and the partner protein into expression vectors to create fusion proteins with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). For example, Mts1-CFP and Partner-YFP.
- · Cell Culture and Transfection:
 - Culture the chosen cell line to the appropriate confluency.
 - Co-transfect the cells with the Mts1-CFP and Partner-YFP constructs.
 - As controls, transfect cells with only the donor construct, only the acceptor construct, or with vectors expressing the unfused fluorophores.
- Live Cell Imaging:
 - 24-48 hours post-transfection, image the live cells using a confocal microscope.
 - Acquire images in three channels:
 - Donor channel (CFP excitation, CFP emission)



- Acceptor channel (YFP excitation, YFP emission)
- FRET channel (CFP excitation, YFP emission)
- Data Analysis:
 - Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.
 - Calculate the normalized FRET (NFRET) efficiency to quantify the interaction. Various algorithms can be used for this calculation.
 - A high FRET efficiency indicates that the Mts1 and its partner protein are in close proximity (<10 nm), suggesting a direct interaction.

Conclusion

The study of Mts1 protein-protein interactions is fundamental to understanding its role in cancer metastasis. The protocols and information provided herein offer a robust framework for researchers to investigate these interactions. By employing techniques such as SPR and FRET, scientists can obtain valuable quantitative data on the binding affinities and dynamics of Mts1 with its partners, paving the way for the design of targeted therapeutics to inhibit its prometastatic functions.

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